Decyl dibromoacetate Decyl dibromoacetate
Brand Name: Vulcanchem
CAS No.: 59956-60-4
VCID: VC19579652
InChI: InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C12H22Br2O2
Molecular Weight: 358.11 g/mol

Decyl dibromoacetate

CAS No.: 59956-60-4

Cat. No.: VC19579652

Molecular Formula: C12H22Br2O2

Molecular Weight: 358.11 g/mol

* For research use only. Not for human or veterinary use.

Decyl dibromoacetate - 59956-60-4

Specification

CAS No. 59956-60-4
Molecular Formula C12H22Br2O2
Molecular Weight 358.11 g/mol
IUPAC Name decyl 2,2-dibromoacetate
Standard InChI InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3
Standard InChI Key LBTSNVBKZDFKLR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)C(Br)Br

Introduction

Chemical Identity and Structural Analysis

Decyl bromoacetate, systematically named decyl 2-bromoacetate, belongs to the class of alkyl bromoacetates. Its IUPAC name derives from the esterification of decanol with bromoacetic acid, yielding a decyl chain (C10H21\text{C}_{10}\text{H}_{21}) bonded to a bromoacetate group (BrCH2COO\text{BrCH}_2\text{COO}) . The compound’s 2D and 3D structural conformers, accessible via PubChem , reveal a linear alkyl chain with a polar bromine atom, contributing to its amphiphilic nature.

Molecular and Spectroscopic Characteristics

The molecular formula C12H23BrO2\text{C}_{12}\text{H}_{23}\text{BrO}_2 corresponds to a monoisotopic mass of 278.083 atomic mass units . Gas chromatography data from NIST’s WebBook reports a Kovats retention index (RI) of 1684.8 under isothermal conditions using an OV-101 non-polar column, reflecting its volatility and interaction with stationary phases .

Table 1: Physicochemical Properties of Decyl Bromoacetate

PropertyValueSource
Molecular Weight279.214 g/mol
Retention Index (OV-101)1684.8
GHS HazardsH302, H312, H315, H318, H332

Synthesis and Production Pathways

Decyl bromoacetate is synthesized via esterification, typically involving bromoacetyl bromide and decanol under controlled conditions. While specific protocols are proprietary, general methodologies align with nucleophilic acyl substitution, where the hydroxyl group of decanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide . Catalysts such as sulfuric acid or enzymatic agents may accelerate the reaction, though yields depend on stoichiometric ratios and temperature optimization.

Industrial and Research Applications

The compound’s reactivity makes it valuable in polymer modification. For instance, bromoacetyl groups introduced into cellulose diacetate (CDA) matrices enhance antibacterial properties in reverse osmosis membranes, mitigating biofilm formation in water treatment systems . Additionally, its role as an alkylating agent in organic synthesis facilitates the covalent modification of proteins, enabling studies on enzyme inhibition and drug discovery .

Hazard CategoryCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
Respiratory IrritationH335May cause respiratory irritation

Comparative Analysis with Related Esters

Decyl bromoacetate’s unique properties emerge when contrasted with analogous esters. For example, hexyl bromoacetate (C8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_2) exhibits higher volatility but lower lipophilicity, limiting its utility in polymer applications. Conversely, dodecyl bromoacetate (C14H29BrO2\text{C}_{14}\text{H}_{29}\text{BrO}_2) offers enhanced hydrophobicity, favoring surfactant formulations .

Table 3: Comparative Properties of Bromoacetate Esters

CompoundMolecular FormulaCarbon Chain LengthKey Application
Hexyl bromoacetateC8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_26Solvent additives
Decyl bromoacetateC12H23BrO2\text{C}_{12}\text{H}_{23}\text{BrO}_210Polymer modification
Dodecyl bromoacetateC14H29BrO2\text{C}_{14}\text{H}_{29}\text{BrO}_212Surfactant synthesis

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